Cas no 94777-52-3 (1-(pyrazin-2-yl)ethan-1-ol)

1-(pyrazin-2-yl)ethan-1-ol structure
1-(pyrazin-2-yl)ethan-1-ol structure
Nom du produit:1-(pyrazin-2-yl)ethan-1-ol
Numéro CAS:94777-52-3
Le MF:C6H8N2O
Mégawatts:124.1405210495
MDL:MFCD12153748
CID:798778
PubChem ID:573013

1-(pyrazin-2-yl)ethan-1-ol Propriétés chimiques et physiques

Nom et identifiant

    • 1-(Pyrazin-2-yl)ethanol
    • 1-pyrazin-2-ylethanol
    • 1-Pyrazin-2-yl-ethanol
    • 2-Pyrazinemethanol, a-methyl-
    • 2-(1-Hydroxyethyl)pyrazine
    • alpha-Methylpyrazinemethanol
    • 1-(pyrazin-2-yl)ethan-1-ol
    • 1-(2-Pyrazinyl)-1-ethanol
    • 1-(2-Pyrazinyl)ethanol
    • LRQUNKQRPBWOQQ-UHFFFAOYSA-N
    • Pyrazylethanol
    • Pyrazinemethanol, alpha-methyl- (9CI)
    • Pyrazinemethanol, a-methyl-
    • 1-(2-Pyrazinyl)ethanol #
    • .alpha.-Methylpyrazinemethanol
    • 2-Pyrazinemethanol, alpha-methyl-
    • NE41060
    • AM101693
    • ST24
    • Pyrazinemethanol, α-methyl- (9CI)
    • α-Methyl-2-pyrazinemethanol (ACI)
    • α-Methylpyrazinemethanol
    • DA-17299
    • SY020279
    • AS-59058
    • EN300-62248
    • 94777-52-3
    • SCHEMBL642416
    • Z513751834
    • DTXSID50341430
    • AKOS010015432
    • F8880-1914
    • MFCD12153748
    • D82306
    • NS00113812
    • CS-0154078
    • MDL: MFCD12153748
    • Piscine à noyau: 1S/C6H8N2O/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3
    • La clé Inchi: LRQUNKQRPBWOQQ-UHFFFAOYSA-N
    • Sourire: OC(C)C1C=NC=CN=1

Propriétés calculées

  • Qualité précise: 124.063662883g/mol
  • Masse isotopique unique: 124.063662883g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 9
  • Nombre de liaisons rotatives: 1
  • Complexité: 87.1
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 46
  • Le xlogp3: -0.7

Propriétés expérimentales

  • Dense: 1.160
  • Point de fusion: Not available
  • Point d'ébullition: 234 ºC
  • Point d'éclair: 96 ºC
  • Le PSA: 46.01000
  • Le LogP: 0.52990
  • Pression de vapeur: 0.0±0.5 mmHg at 25°C

1-(pyrazin-2-yl)ethan-1-ol Informations de sécurité

1-(pyrazin-2-yl)ethan-1-ol PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-62248-0.05g
1-(pyrazin-2-yl)ethan-1-ol
94777-52-3 95.0%
0.05g
$26.0 2025-02-20
Enamine
EN300-62248-0.25g
1-(pyrazin-2-yl)ethan-1-ol
94777-52-3 95.0%
0.25g
$53.0 2025-02-20
Chemenu
CM168881-250mg
1-(Pyrazin-2-yl)ethanol
94777-52-3 95%
250mg
$179 2023-03-05
eNovation Chemicals LLC
D972332-1g
1-(pyrazin-2-yl)ethan-1-ol
94777-52-3 97%
1g
$530 2024-05-24
eNovation Chemicals LLC
D972332-10g
1-(pyrazin-2-yl)ethan-1-ol
94777-52-3 97%
10g
$2240 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P56780-250mg
1-(Pyrazin-2-yl)ethanol
94777-52-3 95%
250mg
¥472.0 2024-07-19
eNovation Chemicals LLC
Y1212463-1g
1-(Pyrazin-2-yl)ethanol
94777-52-3 95%
1g
$500 2024-07-23
TRC
P840938-250mg
1-(Pyrazin-2-yl)ethanol
94777-52-3
250mg
$ 320.00 2022-06-02
eNovation Chemicals LLC
D757008-1g
Pyrazinemethanol, a-methyl-
94777-52-3 95+%
1g
$295 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NJ534-100mg
1-(pyrazin-2-yl)ethan-1-ol
94777-52-3 95+%
100mg
883CNY 2021-05-07

1-(pyrazin-2-yl)ethan-1-ol Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 4 h, rt
1.2 Reagents: Water
1.3 Reagents: Acetic acid
Référence
Determination of the position of the N-O function in substituted pyrazine N-oxides by chemometric analysis of carbon-13 nuclear magnetic resonance data
Butler, Matias; Cabrera, Gabriela M., Journal of Molecular Structure, 2013, 1043, 37-42

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
Preparation of pyrrolobenzopyranoquinolizinecarboxylates and analogs as CCR-5 chemokine receptor antagonists
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  overnight, rt
Référence
Preparation of piperidinylbenzoxazinones as tocolytic oxytocin receptor antagonists.
, United States, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ,  Tetrahydrofuran
Référence
Diazines 13: Metalation without Ortho-Directing Group - Functionalization of Diazines via Direct Metalation
Ple, Nelly; Turck, Alain; Couture, Karine; Queguiner, Guy, Journal of Organic Chemistry, 1995, 60(12), 3781-6

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; rt
1.2 Solvents: Water ;  rt
Référence
Nickel-Catalyzed Formal Aminocarbonylation of Secondary Benzyl Chlorides with Isocyanides
Wang, Yun; Huang, Wenyi; Wang, Chenglong; Qu, Jingping ; Chen, Yifeng, Organic Letters, 2020, 22(11), 4245-4249

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  overnight, rt
Référence
Asymmetric Hydroboration of Heteroaryl Ketones by Aluminum Catalysis
Lebedev, Yury ; Polishchuk, Iuliia ; Maity, Bholanath ; Dinis Veloso Guerreiro, Miguel; Cavallo, Luigi ; et al, Journal of the American Chemical Society, 2019, 141(49), 19415-19423

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C
1.2 Reagents: Water
Référence
3-Imidazolylindoles for treatment of proliferative diseases and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
Référence
Superacid-Catalyzed Reactions of Olefinic Pyrazines: an Example of Anti-Markovnikov Addition Involving Superelectrophiles
Zhang, Yiliang; Briski, Jason; Zhang, Yun; Rendy, Rendy; Klumpp, Douglas A., Organic Letters, 2005, 7(12), 2505-2508

Méthode de production 9

Conditions de réaction
1.1 Catalysts: Lithium chloride ,  Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] ,  1,1-Dimethylethyl N-[(1S)-1-[[[[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl… Solvents: Isopropanol ,  Dichloromethane ,  Tetrahydrofuran ;  2 min, rt
1.2 Reagents: Isopropanol Catalysts: Sodium isopropoxide ;  1.5 h, rt
1.3 Reagents: Ammonium acetate Solvents: Isopropanol ;  rt
Référence
High Throughput Screening of a Catalyst Library for the Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones: Formal Syntheses of (R)-Fluoxetine and (S)-Duloxetine
Buitrago, Elina; Lundberg, Helena; Andersson, Hans; Ryberg, Per; Adolfsson, Hans, ChemCatChem, 2012, 4(12), 2082-2089

Méthode de production 10

Conditions de réaction
1.1 Reagents: Tetrabutylammonium acetate Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… ,  Pyridine, 2-(4-ethenylphenyl)-, polymer with 1,4-diethenylbenzene and ethenylben… Solvents: Dichloromethane ;  20 h, rt
1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ;  32 min, 90 °C
Référence
A monolith immobilized iridium Cp* catalyst for hydrogen transfer reactions under flow conditions
Rojo, Maria Victoria; Guetzoyan, Lucie; Baxendale, Ian. R., Organic & Biomolecular Chemistry, 2015, 13(6), 1768-1777

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C
Référence
Bioreduction of methyl heteroaryl and aryl heteroaryl ketones in high enantiomeric excess with newly isolated fungal strains
Pal, Mohan; Srivastava, Gautam; Moon, Lomary S.; Jolly, Ravinder S., Bioresource Technology, 2012, 118, 306-314

Méthode de production 12

Conditions de réaction
1.1 Reagents: Pinacolborane Catalysts: 2255360-50-8 ;  16 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
Dearomatization and Functionalization of Terpyridine Ligands Leading to Unprecedented Zwitterionic Meisenheimer Aluminum Complexes and Their Use in Catalytic Hydroboration
Zhang, Guoqi ; Wu, Jing; Zeng, Haisu; Neary, Michelle C. ; Devany, Matthew; et al, ACS Catalysis, 2019, 9(2), 874-884

Méthode de production 13

Conditions de réaction
1.1 Reagents: Isopropanol ,  Potassium tert-butoxide Catalysts: 2763459-01-2 ;  6 h, 82 °C
Référence
Carboxamide carbonyl-ruthenium(II) complexes: detailed structural and mechanistic studies in the transfer hydrogenation of ketones
Kumah, Robert T.; Vijayan, Paranthaman; Ojwach, Stephen O., New Journal of Chemistry, 2022, 46(7), 3146-3155

Méthode de production 14

Conditions de réaction
Référence
Regioselectivity in the amination of azines: Reaction of pyrazine derivatives with O-mesitylenesulfonylhydroxylamine
Borodkin, G. I.; Vorob'ev, A. Yu.; Shakirov, M. M.; Shubin, V. G., Russian Journal of Organic Chemistry, 2011, 47(6), 889-896

Méthode de production 15

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 2 h, 0 °C → rt
1.2 Reagents: Water
Référence
Preparation of fused phenyl heterocyclic amides as glucokinase modulators
, United States, , ,

Méthode de production 16

Conditions de réaction
1.1 Reagents: Potassium hydroxide Catalysts: 2247385-46-0 Solvents: Isopropanol ;  14 h, 82 °C
Référence
Chemoselective transfer hydrogenation of nitroarenes, ketones and aldehydes using acylthiourea based Ru(II)(p-cymene) complexes as precatalysts
Sathishkumar, Pushpanathan N.; Raveendran, Neethi; Bhuvanesh, Nattamai S. P.; Karvembu, Ramasamy, Journal of Organometallic Chemistry, 2018, 876, 57-65

Méthode de production 17

Conditions de réaction
1.1 Reagents: Potassium hydroxide Catalysts: 2376628-98-5 Solvents: Isopropanol ;  30 min, 82 °C
1.2 82 °C; 24 h, 82 °C
Référence
Structural, kinetics and mechanistic studies of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(II) complexes
Kumah, Robert T.; Tsaulwayo, Nokwanda; Xulu, Bheki A.; Ojwach, Stephen O., Dalton Transactions, 2019, 48(36), 13630-13640

Méthode de production 18

Conditions de réaction
1.1 Reagents: Silica ;  rt
Référence
Copper(II)-Catalyzed Selective Hydroboration of Ketones and Aldehydes
Zeng, Haisu; Wu, Jing; Li, Sihan; Hui, Christina; Ta, Anita; et al, Organic Letters, 2019, 21(2), 401-406

Méthode de production 19

Conditions de réaction
1.1 Reagents: Magnesate(1-), tributyl-, lithium (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  -30 °C; 2.5 h, -10 °C
1.2 1 h, -10 °C; 18 h, rt
1.3 Reagents: Water
Référence
Metal-halogen exchange using tri-n-butyl lithium magnesate in the diazine series: diazine 49
Buron, Frederic; Ple, Nelly; Turck, Alain; Marsais, Francis, Synlett, 2006, (10), 1586-1588

Méthode de production 20

Conditions de réaction
Référence
Preparation of benzoxazinones as tocolytic oxytocin receptor antagonists
, World Intellectual Property Organization, , ,

1-(pyrazin-2-yl)ethan-1-ol Raw materials

1-(pyrazin-2-yl)ethan-1-ol Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:94777-52-3)1-(pyrazin-2-yl)ethan-1-ol
A859272
Pureté:99%/99%/99%/99%
Quantité:500.0mg/1.0g/5.0g/10.0g
Prix ($):154.0/231.0/692.0/1037.0